piperolactam C

Vue d'ensemble

Description

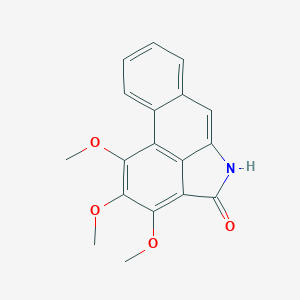

Piperolactam C is an alkaloid compound with the IUPAC name 13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one . It is known for its biological activities, including anti-platelet aggregation and antifungal properties . The compound is derived from the Piper species, which are commonly used in traditional medicine.

Méthodes De Préparation

Piperolactam C is typically synthesized through chemical methods. The synthetic route involves a series of reactions, including condensation and dehydration, to form the final product . The compound is usually prepared in a laboratory setting, and the reaction conditions often include the use of organic solvents such as ethanol and dichloromethane .

Analyse Des Réactions Chimiques

Cycloaddition Reactions

Piperolactam C is synthesized via a synergistic combination of ruthenium-catalyzed C–H activation and dehydro-Diels–Alder (Diels–Alder) reactions . A representative pathway involves:

- Step 1 : Cyclization of precursor 1y with 2a using a ruthenium catalyst at 120°C for 16 hours.

- Step 2 : Cycloaddition with benzyne precursors (e.g., 7a or 7b ) in the presence of CsF in acetonitrile at 30°C for 24 hours.

- Step 3 : Cleavage of the para-methoxybenzyl (PMB) protecting group to yield this compound .

Key Findings :

- The E/Z ratio of intermediates (e.g., indolin-1-one) does not impact the cycloaddition yield, ensuring robust synthetic scalability .

- Yields for critical intermediates range from 63% to 78% under optimized conditions .

Metal-Catalyzed Cyclization

Combinatorial metalation/cyclization strategies enable efficient construction of this compound’s tetracyclic framework . For example:

- Reagents : Lithium diisopropylamide (LDA) or Grignard reagents.

- Conditions : Low-temperature (-78°C) metalation followed by cyclization at ambient temperature.

Data Table : Synthetic Routes and Yields

| Reaction Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclization of 1y with 2a | Ru catalyst, 120°C, 16 h | 63 | |

| Benzyne cycloaddition | CsF, CH₃CN, 30°C, 24 h | 78 | |

| PMB cleavage | Trifluoroacetic acid (TFA), 0°C | 85 |

C–H Bond Activation

This compound’s synthesis leverages C–H functionalization to streamline bond formation:

- Ru(II)-catalyzed C–H olefination introduces olefin moieties without external oxidants, enhancing atom economy .

- Synergistic C–H activation/Diels–Alder reactions reduce synthetic steps while maintaining high regioselectivity .

Mechanistic Insight :

- Non-classical carbocation intermediates stabilize charge across multiple atoms, enabling diverse reactivity in alkane functionalization .

Functional Group Transformations

While direct oxidation or reduction of this compound is less documented, related aristolactams undergo:

- Demethylation : Acidic or enzymatic removal of methoxy groups to yield hydroxylated derivatives.

- Lactam ring modifications : Hydrolysis under basic conditions to generate carboxylic acid derivatives .

Comparative Reactivity with Analogues

This compound’s reactivity aligns with other aristolactams (e.g., piperolactam A, aristolactam BII) but differs due to its trimethoxy substitution pattern :

- Enhanced electron density at the aromatic ring facilitates electrophilic substitutions.

- Steric hindrance from methoxy groups limits reactivity at certain positions.

Applications De Recherche Scientifique

Chemistry

Piperolactam C serves as an intermediate in organic synthesis . It is utilized as a reference compound in analytical chemistry due to its well-defined structure and properties. Its synthesis often involves complex chemical reactions such as oxidation, reduction, and substitution.

Biology

This compound exhibits notable antifungal activity against various fungi, including Cladosporium sphaerospermum and Cladosporium cladosporioides . Additionally, it has demonstrated cytotoxic effects against cancer cell lines, particularly P-388 murine leukemia cells with an IC50 value of 78 μM .

Medicine

This compound has shown potential in inhibiting platelet aggregation , indicating its possible application in cardiovascular disease prevention . Its anti-platelet aggregation activity suggests that it may help prevent thrombosis.

Industry

While not widely used in industrial applications yet, this compound is available for research and development purposes. Its unique properties make it a candidate for further exploration in drug development.

Cytotoxicity Studies

Research indicates that this compound effectively inhibits cancer cell growth through mechanisms that may involve apoptosis induction . The compound's moderate cytotoxicity positions it as a candidate for further development in cancer therapeutics.

Feasible Synthetic Routes

This compound can be synthesized through various methods:

Mécanisme D'action

The mechanism of action of Piperolactam C involves its interaction with specific molecular targets. It inhibits platelet aggregation by interfering with the pathways involved in platelet activation . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in these processes .

Comparaison Avec Des Composés Similaires

Piperolactam C is part of a group of compounds known as aristolactams. Similar compounds include:

Piperolactam A: Another alkaloid with similar biological activities.

Piperolactam E: Known for its anti-platelet aggregation properties.

Aristolactam B: Shares structural similarities and exhibits comparable biological activities.

This compound is unique due to its specific structural features and the combination of biological activities it exhibits. Its trimethoxy substitution pattern and azatetracyclic structure distinguish it from other aristolactams .

Activité Biologique

Piperolactam C is a bioactive compound derived from the Piper genus, particularly noted for its diverse pharmacological properties. This article delves into its biological activities, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is a member of the piperamide family, characterized by a unique lactam structure. Its synthesis has been achieved through various methods, including cyclization reactions involving specific precursors and catalysts. For instance, one study reported the synthesis of this compound via a cyclization reaction that yielded significant amounts of the compound with an IC50 value of 78 μM against P-388 cells, indicating notable cytotoxicity against cancer cell lines .

Cytotoxicity

This compound exhibits significant cytotoxic effects against several cancer cell lines. The compound was tested on P-388 murine leukemia cells, showing an IC50 value of 78 μM, which suggests moderate cytotoxicity . This activity positions this compound as a potential candidate for further development in cancer therapeutics.

The mechanisms underlying the biological activities of this compound remain under investigation. However, it is hypothesized that its cytotoxic effects may be mediated through apoptosis induction in cancer cells. Studies on similar compounds indicate that they may interact with cellular signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of this compound

| Activity | Cell Line/Pathogen | IC50/Effect | Reference |

|---|---|---|---|

| Cytotoxicity | P-388 cells | 78 μM | |

| Antimicrobial Activity | Various pathogens | Not specifically quantified |

Research Insights

- Cytotoxicity Studies : In vitro studies have highlighted this compound's potential to inhibit cancer cell growth effectively. Its mechanism may involve disrupting metabolic processes essential for cell survival.

- Antimicrobial Research : Although direct studies on this compound's antimicrobial properties are sparse, related compounds have shown promise against resistant bacterial strains, suggesting a need for further exploration into its broader antimicrobial potential .

- Phytochemical Context : this compound is part of a larger class of compounds derived from Piper species known for their bioactive properties. The phytochemical diversity within this genus offers a rich source for drug discovery and development.

Propriétés

IUPAC Name |

13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-21-15-12-10-7-5-4-6-9(10)8-11-13(12)14(18(20)19-11)16(22-2)17(15)23-3/h4-8H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYIMUXZCUHECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260931 | |

| Record name | 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Piperolactam C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

116064-76-7 | |

| Record name | 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116064-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperolactam C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL2GAQ3BL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperolactam C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 188 °C | |

| Record name | Piperolactam C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Piperolactam C and where is it found?

A1: this compound is a polyalkoxylated alkaloid primarily found in various Piper species, such as Piper arborescens [], Piper erecticaule [], and Piper taiwanense []. It has also been isolated from other plant genera like Goniothalamus, Ottonia, Toussaintia, and Fissistigma [, , , ].

Q2: What are the known biological activities of this compound?

A2: this compound has been reported to exhibit anti-platelet aggregation activity [, ]. Studies have shown its potential antifungal effects against specific fungal strains like Cladosporium cladosporioides and C. sphaerospermum [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C18H19NO4, and its molecular weight is 313.35 g/mol.

Q4: How is the structure of this compound elucidated?

A4: The structure of this compound is determined through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and NOESY) and Gas Chromatography-Mass Spectrometry (GC-MS) []. These techniques provide information about the compound's connectivity and functional groups.

Q5: Are there any synthetic routes available for this compound?

A5: Yes, total synthesis of this compound has been achieved. One approach involves a combinatorial metalation/cyclization strategy utilizing Parham’s technique to construct the polyalkoxylated isoindolinone core, followed by benzylic lactam deprotonation and subsequent reactions to form the final product [, , ].

Q6: Has the structure-activity relationship (SAR) of this compound and related analogs been investigated?

A6: While this compound itself hasn't been extensively studied for SAR, research on related amides from Piper species, particularly focusing on antifungal activity, suggests that modifications to the side chain can influence their effectiveness []. For instance, N,N-diethylamides displayed higher activity against C. sphaerospermum compared to isobutyl amides [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.